molecular formula C9H8ClFO2 B1352162 3-(3-Chloro-2-fluorophenyl)propanoic acid CAS No. 886498-12-0

3-(3-Chloro-2-fluorophenyl)propanoic acid

Cat. No.: B1352162
CAS No.: 886498-12-0
M. Wt: 202.61 g/mol
InChI Key: VYQNICAOBPTLMG-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₉H₈ClFO₂ (molecular weight: 214.61 g/mol). Its structure consists of a propanoic acid backbone substituted at the β-position with a 3-chloro-2-fluorophenyl group.

Properties

IUPAC Name

3-(3-chloro-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQNICAOBPTLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407406
Record name 3-(3-chloro-2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-12-0
Record name 3-(3-chloro-2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

3-(3-Chloro-2-fluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity. Derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being evaluated for their efficacy in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-fluorophenyl)propanoic acid and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro substituents can enhance binding affinity and selectivity, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Bioactivity (if reported)
3-(3-Chloro-2-fluorophenyl)propanoic acid C₉H₈ClFO₂ 214.61 3-Cl, 2-F on phenyl Not reported Not directly studied
3-(3-Chloro-4-fluorophenyl)propanoic acid C₉H₈ClFO₂ 214.61 3-Cl, 4-F on phenyl Not reported Moderate antimicrobial activity
3-(3-Bromo-2-fluorophenyl)propanoic acid C₉H₈BrFO₂ 247.06 3-Br, 2-F on phenyl Not reported No data available
2-(3-Chloro-2-fluorophenyl)acetic acid C₈H₆ClFO₂ 188.58 Shorter chain (acetic acid) Not reported Higher similarity (0.88)
3-(2-Chloro-4-fluorophenyl)propanoic acid C₉H₈ClFO₂ 214.61 2-Cl, 4-F on phenyl Not reported Lower similarity (0.84)

Key Observations :

  • Substituent Position: The antimicrobial activity of 3-(3-chloro-4-fluorophenyl)propanoic acid against Escherichia coli and Staphylococcus aureus (MIC: 8–16 µg/mL) suggests that para-fluorine and meta-chlorine positions may enhance bioactivity compared to ortho-fluorine substitution.
  • Chain Length : Shorter-chain analogs (e.g., 2-(3-chloro-2-fluorophenyl)acetic acid) exhibit reduced steric hindrance, which may improve binding to enzymatic targets.

Functional Group Modifications

Table 2: Antimicrobial Activity of Selected Analogs

Compound Microbial Strain MIC (µg/mL) Reference
3-(3-Chloro-4-fluorophenyl)propanoic acid Escherichia coli 16
3-(3-Chloro-4-fluorophenyl)propanoic acid Staphylococcus aureus 8
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Candida albicans 32
3-Phenylpropanoic acid Escherichia coli >64

Insights :

  • Chlorination and Hydroxylation: The dichlorinated derivative 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid shows selective antifungal activity against C. albicans (MIC: 32 µg/mL), highlighting the role of multiple halogens and hydroxyl groups in enhancing selectivity.
  • Phenylpropanoic Acid Backbone: Unsubstituted 3-phenylpropanoic acid exhibits weaker antimicrobial effects (MIC >64 µg/mL), underscoring the necessity of halogenation for bioactivity.

Research Findings and Implications

  • Synthetic Accessibility: Halogenated phenylpropanoic acids are often synthesized via catalytic methods (e.g., AlX₃ or TfOH), though optimization is required for regioselective halogen placement.
  • Structure-Activity Relationship (SAR): Para-fluorine and meta-chlorine configurations (as in 3-(3-chloro-4-fluorophenyl)propanoic acid) correlate with enhanced antibacterial potency.
  • Potential Applications: These compounds are promising leads for antimicrobial agents, particularly against Gram-positive bacteria and resistant fungal strains.

Biological Activity

3-(3-Chloro-2-fluorophenyl)propanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClF O2
  • Molecular Weight : Approximately 239.07 g/mol
  • Structure : The compound features a propanoic acid backbone with a phenyl ring substituted with chlorine and fluorine at the 3-position and 2-position, respectively.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. Its structural modifications enhance its interaction with biological targets, influencing several biochemical pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes or receptors, impacting cellular processes related to inflammation and pain modulation.
  • Receptor Interaction : Its halogen substituents allow for enhanced binding affinity to certain receptors, which is crucial for its pharmacological effects.

Pharmacological Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce inflammatory markers in cell cultures. The compound's ability to modulate cytokine production suggests its potential as an anti-inflammatory agent.

Analgesic Effects

Experimental models have shown that this compound exhibits analgesic properties comparable to standard pain relievers. The mechanism involves inhibition of pain pathways through modulation of receptor activity.

Anticancer Potential

Recent investigations into the anticancer effects of this compound have yielded promising results. It has been found to induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity:

Cell LineIC50 (µM)
MCF-7 (Breast)12.41
HCT-116 (Colon)9.71
HepG2 (Liver)20.19

These findings suggest that the compound may target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling alterations .

Case Studies

  • Study on Inflammatory Response : A study investigated the effects of this compound on human macrophages exposed to inflammatory stimuli. Results indicated a reduction in TNF-alpha and IL-6 production, highlighting its potential use in managing inflammatory diseases.
  • Cancer Cell Line Evaluation : In another study, the compound was tested against various cancer cell lines, including breast and colon cancer cells. The results showed that it effectively inhibited cell proliferation and induced apoptosis, suggesting its utility in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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